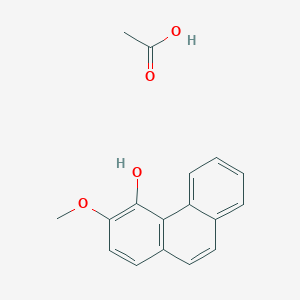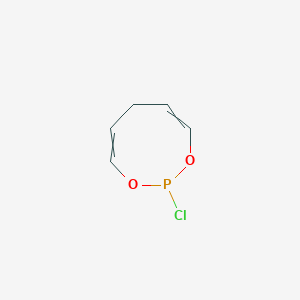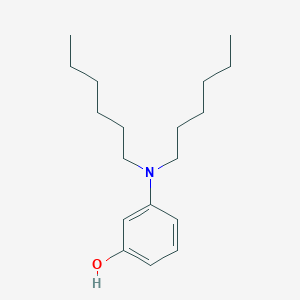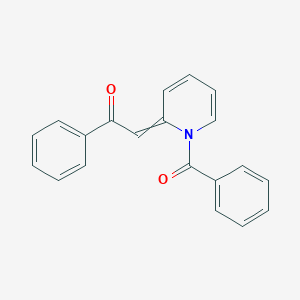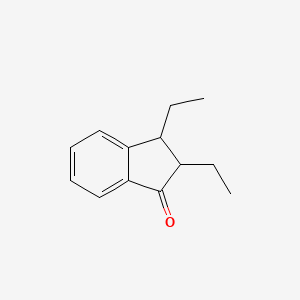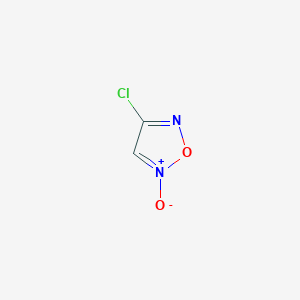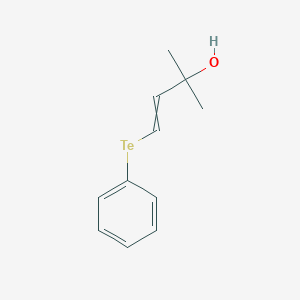
2,5-Bis(4-isocyanatophenyl)-3,4-diphenylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(4-isocyanatophenyl)-3,4-diphenylthiophene is an aromatic polyisocyanate compound. It is characterized by the presence of two isocyanate groups attached to phenyl rings, which are further connected to a thiophene ring. This compound is known for its reactivity and is used in various industrial applications, particularly in the production of polyurethanes and other polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-isocyanatophenyl)-3,4-diphenylthiophene typically involves the reaction of 2,5-dibromo-3,4-diphenylthiophene with 4-isocyanatophenylboronic acid under palladium-catalyzed Suzuki coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4 in a solvent such as toluene. The reaction mixture is heated to reflux, and the product is isolated by filtration and purification techniques such as recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(4-isocyanatophenyl)-3,4-diphenylthiophene undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Substitution Reactions: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes and other polymeric materials.
Common Reagents and Conditions
Amines: React with isocyanate groups to form ureas.
Alcohols: React with isocyanate groups to form urethanes.
Catalysts: Palladium catalysts for coupling reactions, acid catalysts for polymerization.
Major Products
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Polymers: Formed through polymerization reactions.
Scientific Research Applications
2,5-Bis(4-isocyanatophenyl)-3,4-diphenylthiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Widely used in the production of polyurethanes, coatings, adhesives, and sealants.
Mechanism of Action
The reactivity of 2,5-Bis(4-isocyanatophenyl)-3,4-diphenylthiophene is primarily due to the presence of isocyanate groups. These groups can react with nucleophiles such as amines and alcohols, leading to the formation of ureas and urethanes. The thiophene ring provides additional stability and electronic properties, making the compound suitable for various applications. The molecular targets and pathways involved in its reactions depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Methylenediphenyl diisocyanate (MDI)
- Toluene diisocyanate (TDI)
- Hexamethylene diisocyanate (HDI)
- Isophorone diisocyanate (IPDI)
Uniqueness
2,5-Bis(4-isocyanatophenyl)-3,4-diphenylthiophene is unique due to its thiophene core, which imparts distinct electronic properties and stability compared to other diisocyanates. This makes it particularly useful in applications requiring enhanced thermal and chemical stability.
Properties
CAS No. |
107711-78-4 |
|---|---|
Molecular Formula |
C30H18N2O2S |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
2,5-bis(4-isocyanatophenyl)-3,4-diphenylthiophene |
InChI |
InChI=1S/C30H18N2O2S/c33-19-31-25-15-11-23(12-16-25)29-27(21-7-3-1-4-8-21)28(22-9-5-2-6-10-22)30(35-29)24-13-17-26(18-14-24)32-20-34/h1-18H |
InChI Key |
BUARFJGSGRAKPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2C3=CC=CC=C3)C4=CC=C(C=C4)N=C=O)C5=CC=C(C=C5)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



propanedioate](/img/structure/B14337880.png)
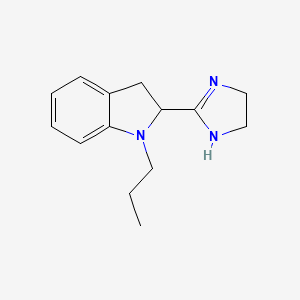
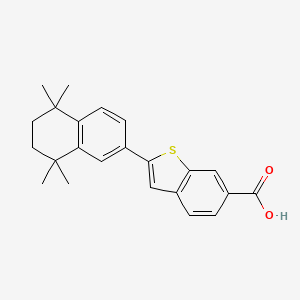

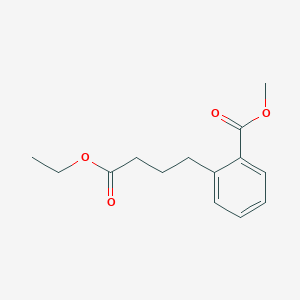
![Dimethyl [(5-bromofuran-2-yl)methylidene]propanedioate](/img/structure/B14337931.png)
